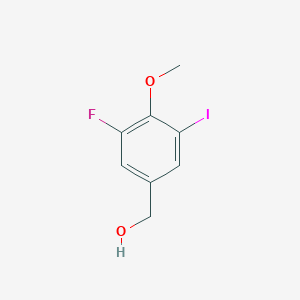

3-Fluoro-5-iodo-4-methoxybenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-iodo-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWBGJOFUKEHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Fluoro 5 Iodo 4 Methoxybenzyl Alcohol

Reactivity of the Benzylic Alcohol Functional Group

The primary alcohol moiety attached to the benzene (B151609) ring is a key site for various chemical modifications, including oxidation to carbonyl compounds, nucleophilic substitution at the benzylic position, and conversion to esters and ethers.

Oxidation Reactions to Carbonyl Compounds

The benzylic alcohol group of 3-Fluoro-5-iodo-4-methoxybenzyl alcohol can be readily oxidized to the corresponding aldehyde, 3-fluoro-5-iodo-4-methoxybenzaldehyde. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for further functionalization. Several mild oxidizing agents can be employed to achieve this conversion efficiently without affecting the sensitive iodo and fluoro substituents on the aromatic ring.

Commonly used reagents for this type of selective oxidation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a chemoselective reagent for the oxidation of allylic and benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a nonpolar solvent such as dichloromethane or chloroform at room temperature. The solid MnO₂ is easily removed by filtration upon completion of the reaction, simplifying the purification process.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild and selective oxidation of primary alcohols to aldehydes under neutral conditions. The reaction is usually performed in chlorinated solvents at room temperature and is often complete within a few hours.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is highly effective for the synthesis of aldehydes from primary alcohols and is known for its compatibility with a wide range of functional groups.

The resulting 3-fluoro-5-iodo-4-methoxybenzaldehyde is a stable compound that can be isolated and used in subsequent synthetic steps.

Table 1: Reagents for the Oxidation of this compound

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Byproducts |

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room Temperature | MnO, H₂O |

| Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | Room Temperature | 2-Iodoxybenzoic acid acetate |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | -78 °C to Room Temperature | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution at the benzylic carbon. A prominent method for achieving this transformation is the Mitsunobu reaction. libretexts.org This reaction allows for the direct conversion of the alcohol into a variety of other functional groups, including azides, phthalimides, and esters, with inversion of configuration if the benzylic carbon were chiral. youtube.comresearchgate.net

In a typical Mitsunobu reaction, the alcohol is treated with a nucleophile, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). libretexts.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 manner.

For instance, reaction with hydrazoic acid (HN₃) or its equivalent would yield the corresponding benzyl (B1604629) azide, a versatile precursor for the synthesis of amines or nitrogen-containing heterocycles. Similarly, using phthalimide as the nucleophile, followed by hydrolysis (the Gabriel synthesis), provides a route to the primary amine.

Esterification and Etherification Strategies for the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are common strategies for protecting the alcohol functionality or for introducing specific molecular fragments.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid is a direct method, although it is an equilibrium process. More commonly, the alcohol is treated with an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation without competing side reactions.

Reactivity of the Aryl Halide Moieties (Fluoro and Iodo)

The presence of two different halogen atoms on the aromatic ring, fluorine and iodine, offers opportunities for selective functionalization through various cross-coupling and substitution reactions. The differing reactivity of the C-I and C-F bonds is a key aspect of the synthetic utility of this molecule.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide bond is significantly more reactive than the aryl fluoride bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective formation of new carbon-carbon bonds at the iodine-bearing position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com The this compound can be selectively coupled at the iodo position with various aryl or vinyl boronic acids to introduce new aromatic or olefinic substituents. libretexts.orgtcichemicals.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org The iodo-substituted position of the molecule is the reactive site for this transformation, allowing for the introduction of an alkynyl group. rsc.orgbeilstein-journals.org The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

Heck Reaction: The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. science.govbeilstein-journals.org Similar to the other cross-coupling reactions, the aryl iodide is the more reactive site, enabling the selective introduction of a vinyl group. science.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) | Carbonate (e.g., Na₂CO₃, K₂CO₃) | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | Aryl-Alkynyl |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Amine (e.g., Et₃N) or Carbonate | Aryl-Vinyl |

Nucleophilic Aromatic Substitution of Fluorine or Iodine

While the aryl iodide is more reactive in cross-coupling reactions, the aryl fluoride is generally more susceptible to nucleophilic aromatic substitution (SₙAr), particularly when the aromatic ring is activated by electron-withdrawing groups. However, in this compound, the methoxy (B1213986) group is electron-donating, which generally disfavors SₙAr reactions.

For a nucleophilic aromatic substitution to occur, a strong nucleophile and often harsh reaction conditions (high temperature and/or pressure) would be required. The relative leaving group ability in SₙAr reactions is typically F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

Therefore, under forcing SₙAr conditions, it is conceivable that a strong nucleophile could displace the fluoride atom. However, the iodide, being a better leaving group in many other contexts, could also potentially be substituted, especially under conditions that favor a different mechanistic pathway. The presence of the electron-donating methoxy group ortho to the fluorine and para to the iodine further complicates the prediction of regioselectivity in nucleophilic aromatic substitution reactions. In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles due to the strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups.

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity (the position of substitution) on the phenyl ring of this compound are governed by the electronic and steric properties of its four substituents: methoxy (-OCH₃), fluoro (-F), iodo (-I), and hydroxymethyl (-CH₂OH).

The positions available for substitution on the benzene ring are C2 and C6. The directing effects of the existing substituents converge to activate these two sites for electrophilic attack:

Hydroxymethyl group (-CH₂OH): This is a weakly activating group that directs substitution to the ortho (C2, C6) and para positions. With the para position (C4) occupied, it directs electrophiles to C2 and C6.

Fluoro (-F) and Iodo (-I) groups: Halogens are generally deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The fluoro group at C3 directs to its ortho C2 and para C6 positions. The iodo group at C5 directs to its ortho C6 and para C2 positions.

Reactivity in Hypervalent Iodine Reagent Synthesis and Application

Aryl iodides are crucial precursors for the synthesis of hypervalent iodine reagents, which are valued in organic synthesis for their mild oxidizing properties and low toxicity compared to heavy metal reagents. slideshare.netnih.gov The iodine atom in this compound can be oxidized from its standard monovalent state to a hypervalent state, typically iodine(III) (λ³-iodanes) or iodine(V) (λ⁵-iodanes). beilstein-journals.org

The synthesis of hypervalent iodine(III) reagents generally involves the oxidation of the iodoarene. slideshare.netacs.org For instance, this compound could be converted to its corresponding (diacetoxyiodo) derivative, a versatile oxidizing agent, through reaction with an oxidant like peracetic acid in the presence of acetic anhydride.

These resulting hypervalent iodine compounds are not merely laboratory curiosities; they are powerful reagents used for a wide array of chemical transformations. nih.gov Their applications include:

Oxidative functionalizations of alkenes and carbonyl compounds.

Synthetically important halogenations. nih.gov

As arylating agents in cross-coupling reactions. nih.gov

Facilitating the formation of heterocyclic compounds. nih.gov

Thus, the iodo-substituent endows this compound with the potential to be a valuable precursor in the field of hypervalent iodine chemistry.

Interplay and Remote Effects of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring is a complex interplay of the electronic and steric effects of each substituent. In this compound, the combination of electron-donating and electron-withdrawing groups creates a nuanced reactivity profile.

Electronic Effects of Fluoro and Methoxy Groups on Ring Activation/Deactivation

Substituents influence the rate of electrophilic aromatic substitution by either donating electron density to the ring (activating) or withdrawing it (deactivating). lumenlearning.com This is achieved through a combination of inductive and resonance effects.

Methoxy Group (-OCH₃): This group is strongly activating. It exerts a moderate electron-withdrawing inductive effect (-I) due to the higher electronegativity of oxygen. However, this is significantly outweighed by its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the π-system of the ring. lumenlearning.com This donation of electron density substantially stabilizes the cationic intermediate (the arenium ion) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. libretexts.org

Fluoro Group (-F): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) from its lone pairs. For halogens, the inductive effect typically dominates the resonance effect, making them deactivating groups. libretexts.orgpressbooks.pub

In this compound, the potent activating character of the methoxy group is the dominant electronic influence, making the ring more reactive towards electrophiles than an unsubstituted benzene ring, despite the presence of two deactivating halogen substituents.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-withdrawing (Moderate) | Electron-donating (Strong) | Strongly Activating |

| Fluoro (-F) | Electron-withdrawing (Strong) | Electron-donating (Weak) | Weakly Deactivating |

Steric Influences of Ortho-Substituents on Reaction Outcomes

Attack at the C2 position: This site is flanked by the hydroxymethyl group (-CH₂OH) at C1 and the fluoro group (-F) at C3.

Attack at the C6 position: This site is flanked by the hydroxymethyl group (-CH₂OH) at C1 and the iodo group (-I) at C5.

The relative sizes of the flanking groups are critical. The fluorine atom is the smallest of the halogens, while the iodine atom is considerably larger. Consequently, the steric bulk around the C6 position is significantly greater than that around the C2 position. This increased crowding at C6 makes it a less accessible target for the incoming electrophile, particularly if the electrophile itself is large. libretexts.orgpearson.com Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield the C2-substituted product as the major isomer, with the C6-substituted product formed in a lesser amount.

| Reaction Site | Ortho-Substituents | Relative Steric Hindrance | Favored Product |

|---|---|---|---|

| C2 | -CH₂OH and -F | Lower | Major |

| C6 | -CH₂OH and -I | Higher | Minor |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Synthesis and Chemical Transformations

Mechanistic studies unravel the step-by-step sequence of elementary reactions, identifying intermediates, transition states, and the factors that control reaction rates and selectivity.

Experimental techniques are fundamental to proposing and validating reaction mechanisms. For reactions involving benzyl (B1604629) alcohols, Kinetic Isotope Effect (KIE) studies are particularly informative. The oxidation of benzyl alcohols to their corresponding aldehydes is a key transformation. By replacing the hydrogen atom on the benzylic carbon with deuterium (α,α-dideuteriobenzyl alcohol), a primary kinetic isotope effect can be measured.

In studies of various substituted benzyl alcohols, a substantial primary KIE (kH/kD) is often observed, with values typically greater than 2. oup.comasianpubs.orgrsc.org This confirms that the cleavage of the α-C-H bond is involved in the rate-determining step of the oxidation. For instance, the oxidation of [α,α-D2]benzyl alcohol by ethyl chlorocarbamate showed a kH/kD of 5.40, indicating a significant C-H bond breaking in the transition state. oup.com Similarly, oxidation with quinolinium chlorochromate exhibited a kH/kD of 5.86. These findings strongly suggest that any proposed mechanism for the oxidation of 3-fluoro-5-iodo-4-methoxybenzyl alcohol must feature the cleavage of the benzylic C-H bond as a key, rate-limiting event.

The rates of oxidation for a series of substituted benzyl alcohols often show excellent correlation with dual substituent parameter equations, such as Taft's equation. oup.com Negative reaction constants (ρ values) are typically found, indicating the development of an electron-deficient, carbocation-like character at the benzylic carbon in the transition state. asianpubs.orgrsc.org This implies that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups, such as the fluorine and iodine in this compound, would be expected to decrease the reaction rate compared to unsubstituted benzyl alcohol.

While the direct isolation of reaction intermediates in the synthesis or transformation of this compound is challenging due to their transient nature, mechanisms involving the formation of intermediate species like chromate esters (in oxidations using Cr(VI) reagents) or complexes with the oxidant are frequently postulated. asianpubs.org

Table 1: Representative Primary Kinetic Isotope Effects in the Oxidation of Benzyl Alcohols

| Oxidant | Solvent System | kH/kD | Reference |

| Ethyl Chlorocarbamate | Aqueous Acetic Acid | 5.40 | oup.com |

| Pyrazinium Dichromate | DMSO | >1 (Substantial) | asianpubs.org |

| Benzyltrimethylammonium Tribromide | Aqueous Acetic Acid | 3.17 | rsc.org |

| Quinolinium Chlorochromate | DMSO | 5.86 |

Transition metal catalysis offers powerful tools for the synthesis and functionalization of molecules like this compound. Palladium-catalyzed cross-coupling reactions are particularly relevant. The benzylic alcohol group can be activated for Suzuki-Miyaura coupling, allowing for the direct formation of diarylmethanes without the need for pre-functionalization to a halide. rsc.orgresearchgate.net

A general catalytic cycle for such a transformation, using a Pd(0) catalyst, is proposed to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-O bond of the benzyl alcohol, forming a (η³-benzyl)palladium(II) intermediate. mdpi.com

Transmetalation: In a Suzuki-Miyaura coupling, an organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the previous ligand.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst. organic-chemistry.org

Bimetallic catalytic systems, such as those combining palladium and iron, have been developed for hydrogen-transfer redox reactions. oup.com In these systems, a benzyl alcohol can be oxidized to an aldehyde, while another substrate, like a nitroarene, is simultaneously reduced. The catalytic cycle involves the transfer of hydrogen from the alcohol to the nitro group, mediated by the metal catalysts. oup.com

The aryl iodide moiety of this compound is also a prime handle for metal-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig couplings, further expanding its synthetic potential.

Hypervalent iodine reagents, such as iodosylbenzene (PhIO), (diacetoxyiodo)benzene (PhI(OAc)₂ or PIDA), 2-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP), are mild, selective, and environmentally benign oxidants for converting alcohols to carbonyl compounds. bohrium.comnih.govrsc.orgarkat-usa.orgumich.edu Their use avoids the toxic heavy metals common in other oxidation methods.

The mechanism for the oxidation of an alcohol by a hypervalent iodine(III) reagent like PIDA is generally believed to proceed through a ligand exchange step. The alcohol displaces one of the acetate ligands on the iodine center to form an alkoxy-λ³-iodane intermediate. This intermediate then undergoes reductive elimination, where the C-H and O-H bonds are broken, forming the aldehyde, iodobenzene, and acetic acid.

For iodine(V) reagents like IBX, the mechanism is similar, involving the formation of an intermediate by reaction of the alcohol with the iodine center. nih.gov The high reactivity and selectivity of these reagents have made them invaluable in modern organic synthesis. bohrium.comrsc.org Catalytic versions of these oxidations have been developed, where the hypervalent iodine species is generated in situ from a catalytic amount of an iodoarene using a stoichiometric terminal oxidant like Oxone®. bohrium.comrsc.org Polymer-supported or magnetic nanoparticle-supported hypervalent iodine reagents have also been created to facilitate catalyst recovery and reuse. researchgate.netthieme-connect.com

Radical reactions provide alternative pathways for the functionalization of this compound at both the benzylic position and the aryl iodide.

Benzylic Functionalization: Free-radical halogenation can functionalize the benzylic position. wikipedia.org This process occurs via a chain mechanism:

Initiation: A radical initiator (e.g., UV light or AIBN) generates halogen radicals from a source like N-bromosuccinimide (NBS).

Propagation: A halogen radical abstracts the benzylic hydrogen atom to form a resonance-stabilized benzyl radical. This radical then reacts with a halogen source (e.g., Br₂) to form the benzyl halide and a new halogen radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

Aryl Iodide Functionalization: The C-I bond can be cleaved to generate an aryl radical. This can be achieved through various methods, including photoinduced electron transfer. acs.orgresearchgate.netnih.gov Once formed, the 3-fluoro-4-methoxybenzyl alcohol-5-yl radical can be trapped by various radical acceptors or participate in copper-mediated cross-coupling reactions to form new C-F, C-O, or C-C bonds. acs.orgresearchgate.net This radical pathway offers a complementary approach to traditional transition-metal-catalyzed cross-coupling reactions. acs.org

Theoretical Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, complementing and guiding experimental work.

DFT calculations allow for the in silico investigation of reaction pathways involving compounds like this compound. By modeling the potential energy surface, researchers can identify the structures of reactants, intermediates, transition states, and products. researchgate.net

Electronic Structure: DFT calculations also provide detailed information about the electronic structure of the molecule. rsc.org Analysis of the charge distribution, molecular orbitals (e.g., HOMO and LUMO), and molecular electrostatic potential can explain the molecule's reactivity. For this compound, DFT can quantify the electron-withdrawing effects of the fluorine and iodine substituents and the electron-donating effect of the methoxy (B1213986) group, helping to predict its behavior in electrophilic and nucleophilic reactions. Natural Bond Orbital (NBO) analysis can further characterize charge transfer interactions within the molecule.

Table 2: Illustrative Data from a Hypothetical DFT Study on Benzyl Alcohol Oxidation

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant Complex (Alcohol + Oxidant) | B3LYP/6-311G(d,p) | 0.0 | O-H bond: 0.97 Å |

| Transition State | B3LYP/6-311G(d,p) | +15.2 | Breaking C-H bond: 1.45 Å |

| Product Complex (Aldehyde + Reduced Oxidant) | B3LYP/6-311G(d,p) | -25.8 | C=O bond: 1.21 Å |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Analysis of Global and Local Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described through global and local reactivity descriptors derived from Density Functional Theory (DFT). These descriptors offer a theoretical lens to predict the molecule's stability, reactivity, and the specific sites prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors provide an understanding of the molecule as a whole. Key descriptors include electrophilicity and nucleophilicity indices. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capacity. For this compound, the presence of electron-withdrawing fluorine and iodine atoms is expected to result in a significant electrophilicity index, indicating its propensity to react with electron-rich species. Conversely, the electron-donating methoxy group may contribute to its nucleophilic character.

Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. For an electrophilic attack, the relevant Fukui function (f+) highlights regions susceptible to nucleophilic attack, while for a nucleophilic attack, the Fukui function (f-) identifies sites prone to electrophilic attack. In this compound, the aromatic ring carbons, particularly those influenced by the inductive and mesomeric effects of the substituents, are expected to exhibit distinct Fukui function values, thereby mapping the molecule's reactive surface.

A hypothetical data table for the global reactivity descriptors of this compound, calculated using a standard DFT functional and basis set, is presented below.

| Descriptor | Symbol | Hypothetical Value (eV) |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 1.20 |

| Chemical Hardness | η | 3.65 |

| Electronic Chemical Potential | µ | -4.85 |

| Electrophilicity Index | ω | 3.22 |

| Nucleophilicity Index | N | 2.95 |

Note: These values are illustrative and would require specific DFT calculations for validation.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical properties and potential interactions. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Studies on substituted benzyl alcohols have shown that the conformational landscape is influenced by a delicate balance of steric and electronic effects. In the case of this compound, intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the adjacent methoxy group or fluorine atom, could play a significant role in stabilizing certain conformations. The bulky iodine atom will also exert a considerable steric influence.

Computational conformational analysis typically involves a systematic scan of the torsional angles, followed by geometry optimization of the resulting structures to locate the energy minima. The relative energies of these conformers determine their population at a given temperature.

Below is a hypothetical table summarizing the results of a conformational analysis for this compound.

| Conformer | Dihedral Angle (Ar-C-O-H) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.85 |

Note: These values are for illustrative purposes and would need to be determined through specific computational modeling.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polyfunctional Molecules in Medicinal Chemistry and Agrochemical Research

3-Fluoro-5-iodo-4-methoxybenzyl alcohol is a highly functionalized aromatic compound that holds significant promise as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive benzyl (B1604629) alcohol, a methoxy (B1213986) group, and two different halogen atoms (fluorine and iodine) on the benzene (B151609) ring, offers multiple sites for chemical modification. This trifecta of functional groups allows for orthogonal chemical strategies, where each group can be reacted selectively without affecting the others. The presence of the electron-withdrawing fluorine atom and the bulky iodine atom, along with the electron-donating methoxy group, creates a distinct electronic and steric environment on the aromatic ring, which can be exploited to fine-tune the properties of the target molecules.

Precursors for Pharmaceutically Relevant Scaffolds

The molecular architecture of this compound makes it an attractive starting material for the synthesis of pharmaceutically relevant scaffolds. The benzyl alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for chain extension or the introduction of other functional groups.

The iodine atom is particularly valuable for its ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of various substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, at the 5-position of the benzene ring. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies during the drug discovery process.

The fluorine atom, on the other hand, is a common feature in many modern pharmaceuticals. Its incorporation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The strategic placement of a fluorine atom, as in this compound, can therefore be leveraged to improve the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

| Potential Transformation | Reagents and Conditions | Resulting Scaffold/Functionality |

| Oxidation of benzyl alcohol | PCC, DMP, or other oxidizing agents | Benzaldehyde or benzoic acid derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne conjugates |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine derivatives |

Intermediates in the Synthesis of Agrochemicals

The principles that make this compound a valuable precursor in medicinal chemistry are also applicable to the field of agrochemical research. The development of new pesticides and herbicides often relies on the synthesis of novel, highly functionalized organic molecules. The presence of halogen atoms is a well-established strategy in the design of agrochemicals to enhance their efficacy and metabolic stability.

Role in Natural Product Synthesis and Analogue Derivatization

While there is currently no direct evidence of this compound being a key intermediate in the total synthesis of a known natural product, its structural motifs are relevant to the derivatization of natural products. In many cases, the biological activity of a natural product can be enhanced, or its properties fine-tuned, by the synthesis of analogues with modified structures.

This compound could serve as a synthetic fragment to be incorporated into a natural product scaffold, thereby introducing a fluorinated and iodinated aromatic ring. The iodine atom would be particularly useful for post-synthetic modifications, allowing for the attachment of probes, affinity tags, or other functional groups to study the mechanism of action of the natural product. The fluorine atom, as mentioned, can improve the metabolic profile of the natural product analogue.

Precursor for Advanced Materials and Polymers

The unique combination of functional groups in this compound also makes it a promising candidate as a precursor for the synthesis of advanced materials and polymers with tailored properties.

Synthesis of Monomers for Polymerization

The benzyl alcohol group can be readily converted into a variety of polymerizable functionalities. For example, esterification with acrylic acid or methacrylic acid would yield the corresponding acrylate or methacrylate monomers. Alternatively, the alcohol could be converted to a vinyl group or a styrenic derivative.

The resulting monomers would carry the fluoro, iodo, and methoxy functionalities into the polymer structure. These functional groups can impart specific properties to the final polymer.

| Monomer Type | Synthetic Route from this compound |

| Acrylate/Methacrylate | Esterification with acryloyl chloride or methacryloyl chloride |

| Styrenic Monomer | Conversion of the alcohol to a vinyl group |

| Epoxy Monomer | Reaction with epichlorohydrin |

Incorporation into Functional Materials

The incorporation of this compound-derived monomers into polymers can lead to materials with a range of desirable properties. The presence of the heavy iodine atom can increase the refractive index of the polymer, making it suitable for applications in optical materials such as lenses and coatings. The carbon-iodine bond can also be cleaved under UV irradiation, which could be utilized for photolithography or the creation of reactive surfaces.

Furthermore, the iodine atom can serve as a site for post-polymerization modification. For example, cross-coupling reactions could be performed on the polymer chain to attach other functional molecules, leading to the development of functional materials for sensors, catalysts, or separation membranes. The fluorine atom can enhance the thermal stability, chemical resistance, and hydrophobicity of the polymer.

Design and Synthesis of Novel Fluorination and Iodination Reagents using the Aryl Scaffold

The presence of an iodine atom on the aryl ring of this compound makes it an ideal precursor for the synthesis of hypervalent iodine(III) reagents. These reagents are known for their utility in a variety of organic transformations, acting as mild and selective oxidizing agents. The aryl iodide can be oxidized to form compounds analogous to well-known reagents like benziodoxole triflate (BXT) or chlorobenziodoxole (CBX), which are effective in mediating complex cyclization cascades. acs.org For instance, such reagents derived from this scaffold could facilitate 5-endo-dig cyclizations of diynes, leading to the stereoselective formation of functionalized benzofulvenes. acs.org

The fluorine substituent on the aromatic ring can significantly influence the reactivity and stability of these potential hypervalent iodine reagents. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry and materials science to modulate electronic properties, metabolic stability, and binding affinity. nih.gov In the context of reagent design, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the iodine(III) center, potentially leading to novel reactivity or improved efficiency in fluorination or other group-transfer reactions. nih.govresearchgate.net

| Potential Reagent Derived from Scaffold | Precursor | Potential Application |

| 3-Fluoro-4-methoxybenzyl-λ³-iodane difluoride | This compound | Electrophilic fluorination |

| [Hydroxy(tosyloxy)iodo]-3-fluoro-4-methoxybenzyl alcohol | This compound | Oxidation of alcohols and phenols |

| 1-Acetoxy-1,2-benziodoxol-3(1H)-one derivative | This compound | Acetoxylation reactions |

Research has demonstrated the development of fluorination reactions for aryl iodides using a simple copper reagent and a fluoride source. nih.gov This suggests that the scaffold of this compound could be utilized in methodologies aimed at creating new carbon-fluorine bonds, which are of significant interest in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Utility in the Development of Radiolabeled Analogs for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides attached to a tracer molecule. nih.govmoravek.com The structure of this compound is well-suited for the development of radiolabeled analogs for PET imaging. mdanderson.org

The fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (¹⁸F), which is one of the most widely used radionuclides in PET due to its convenient half-life of approximately 110 minutes and low positron energy. mdpi.com The synthesis of ¹⁸F-labeled methoxyphenyl compounds has been reported for imaging specific receptors in the brain, such as the metabotropic glutamate receptor 2 (mGluR2). nih.gov By analogy, an ¹⁸F-labeled version of this compound could be developed as a potential PET tracer for various biological targets, depending on its pharmacokinetic and pharmacodynamic properties.

Furthermore, the iodine atom on the aromatic ring provides another handle for radiolabeling. It can be replaced with radioisotopes of iodine, such as iodine-124 (¹²⁴I), which is a positron emitter with a longer half-life of 4.2 days, allowing for the imaging of slower biological processes. mdpi.com

| Radiolabeled Analog | Radionuclide | Imaging Modality | Potential Application |

| 3-[¹⁸F]Fluoro-5-iodo-4-methoxybenzyl alcohol | Fluorine-18 (¹⁸F) | PET | Imaging of fast biological processes, receptor mapping |

| 3-Fluoro-5-[¹²⁴I]iodo-4-methoxybenzyl alcohol | Iodine-124 (¹²⁴I) | PET | Imaging of slow biological processes, antibody tracking |

| 3-Fluoro-5-[¹²³I]iodo-4-methoxybenzyl alcohol | Iodine-123 (¹²³I) | SPECT | Diagnostic imaging of various organs and diseases |

The development of such radiolabeled compounds is crucial for advancing our understanding of disease mechanisms, aiding in drug discovery, and providing non-invasive diagnostic tools in clinical settings. moravek.com

Applications in Stereoselective and Asymmetric Synthesis

The functional groups present in this compound make it a potentially valuable building block in stereoselective and asymmetric synthesis. The benzylic alcohol moiety can be a site for stereocenter introduction through asymmetric catalysis.

For instance, the synthesis of chiral benzylic fluorides is an area of active research, as these compounds can serve as templates for the preparation of more complex molecules. nih.govbath.ac.uk While the fluorine in this compound is on the aromatic ring, the principles of stereoselective reactions involving benzylic systems are applicable. The electronic and steric influence of the fluoro and iodo substituents can direct the stereochemical outcome of reactions at the benzylic position or on adjacent functional groups.

The development of novel benzyl ether-type protecting groups demonstrates the importance of substituted benzyl alcohols in synthetic chemistry. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a protecting group for alcohols that is orthogonal to the commonly used p-methoxybenzyl (PMB) group. nih.gov This highlights how the strategic placement of substituents, such as fluorine, can fine-tune the chemical properties of a benzyl group for specific applications in complex synthesis. nih.gov

| Reaction Type | Potential Role of Scaffold | Influencing Factors |

| Asymmetric reduction of a corresponding ketone | Chiral ligand or substrate | Steric hindrance from iodo group, electronic effect of fluoro group |

| Stereoselective nucleophilic substitution at the benzylic position | Substrate | The directing effects of the ortho- and para-substituents |

| Diastereoselective addition to a derived aldehyde | Chiral auxiliary | The defined spatial arrangement of the substituted aromatic ring |

The synthesis of enantiomerically enriched deuterated benzyl fluoride has been used to study the stereointegrity of C-F activation reactions. beilstein-journals.org This indicates the potential for using isotopically labeled versions of this compound or its derivatives to probe reaction mechanisms and stereochemical pathways in asymmetric synthesis.

Advanced Spectroscopic Characterization and Structural Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Mechanistic Probe

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methoxy group. The splitting patterns (multiplicity) of these aromatic signals, governed by spin-spin coupling with the adjacent fluorine atom and with each other, would be key to confirming their positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atoms directly bonded to the fluorine and iodine would exhibit characteristic chemical shifts. Furthermore, the carbon attached to the fluorine atom would show a distinct coupling (¹JCF), resulting in a doublet, which is a definitive indicator of a C-F bond.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is based on predictive models for compounds with similar structural motifs, as experimental data is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Ar-H (position 2) | ~7.0-7.3 | - | Doublet (d) |

| Ar-H (position 6) | ~7.4-7.6 | - | Doublet of doublets (dd) |

| -CH₂OH | ~4.5-4.7 | ~60-65 | Singlet (s) or Doublet (d) |

| -OH | Variable | - | Singlet (s) or Triplet (t) |

| -OCH₃ | ~3.8-4.0 | ~55-60 | Singlet (s) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₈FIO₂. The mass spectrum would show a prominent molecular ion peak ([M]⁺). A characteristic isotopic pattern would be expected due to the presence of iodine, which has a single stable isotope (¹²⁷I).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), followed by the loss of formaldehyde (B43269) (CH₂O) from the benzylic position. The stability of the resulting benzylic carbocation would influence the fragmentation cascade.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Expected m/z | Description |

|---|---|---|

| [C₈H₈FIO₂]⁺ | 281.96 | Molecular Ion |

| [C₈H₇FIO]⁺ | 264.96 | Loss of •OH |

| [C₇H₅FIO]⁺ | 250.94 | Loss of CH₂OH |

| [C₇H₅FI]⁺ | 234.95 | Loss of CO from [C₈H₅FIO]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Furthermore, X-ray crystallography would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and potential halogen bonding involving the iodine atom. This information is crucial for understanding the solid-state packing and physical properties of the compound. To date, no published crystal structure for this specific molecule is available in crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A sharp peak for the C-O stretching of the methoxy group would likely appear around 1030-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-F and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique could also be useful for identifying the C-I bond, which can sometimes be challenging to observe in IR spectra.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (alcohol) | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch (methoxy) | 1030-1250 | IR |

| C-F Stretch | 1000-1400 | IR |

| C-I Stretch | 500-600 | IR, Raman |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Contributions

3-Fluoro-5-iodo-4-methoxybenzyl alcohol is a halogenated and methoxy-substituted benzyl (B1604629) alcohol. Its structural features, including the presence of fluorine, iodine, and methoxy (B1213986) groups on the benzene (B151609) ring, make it a versatile intermediate in organic synthesis. The current research landscape for this compound is primarily centered on its utility as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

Key contributions in the study of substituted benzyl alcohols, a class to which this compound belongs, have highlighted their reactivity in various organic transformations. For instance, the catalytic oxidation of benzyl alcohols to aldehydes and ketones is a crucial process in the chemical industry for producing intermediates for agrochemicals, fragrances, and pharmaceuticals. researchgate.net Research has explored various catalytic systems to achieve high selectivity and yield in these oxidation reactions. nih.govmdpi.com

Furthermore, the functionalization of benzyl alcohols through reactions like thioetherification and the formation of trisubstituted methanes has been an active area of investigation. acs.orgresearchgate.net These studies often focus on developing efficient synthetic methods using different catalysts and reaction conditions. The reactivity of substituted benzyl alcohols is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups generally enhance reactivity in electrophilic substitution reactions, while electron-withdrawing groups can have the opposite effect. researchgate.net

While specific research on this compound itself is not extensively detailed in publicly available literature, its structural analog, 3-iodo-4-methoxybenzyl alcohol, is recognized as a key intermediate in organic synthesis, particularly for developing biologically active compounds. chemimpex.com This suggests that the addition of a fluorine atom in this compound could be explored to modulate the electronic properties and biological activity of target molecules.

Identification of Unexplored Reactivity and Synthetic Avenues for this compound

Despite its potential, the full range of reactivity and synthetic applications of this compound remains largely unexplored. Several avenues for future research can be identified based on the known chemistry of substituted benzyl alcohols and the unique combination of functional groups in this molecule.

One significant area for exploration is the differential reactivity of the iodine and fluorine substituents. The carbon-iodine bond is generally more reactive than the carbon-fluorine bond, which could be exploited for selective cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings at the iodo position could be investigated to introduce a wide variety of substituents, while leaving the fluoro group intact. This would provide a powerful tool for the synthesis of complex, highly functionalized aromatic compounds.

The benzylic alcohol moiety offers another site for a variety of chemical transformations. Its oxidation to the corresponding aldehyde or carboxylic acid under mild and selective conditions is a fundamental transformation that could be further optimized. nih.gov Additionally, its conversion to other functional groups, such as ethers, esters, and amines, through nucleophilic substitution reactions could be systematically studied. The influence of the fluorine and iodine atoms on the reactivity of the benzylic alcohol, particularly in terms of carbocation stability in S_N1-type reactions, warrants investigation. researchgate.net

Furthermore, the interplay between the methoxy group and the halogen substituents in directing electrophilic aromatic substitution reactions on the benzene ring presents another unexplored area. Understanding the regioselectivity of reactions such as nitration, halogenation, and acylation could lead to the synthesis of novel polysubstituted aromatic compounds.

Potential for Novel Applications in Emerging Fields of Chemical Science

The unique structural features of this compound suggest its potential for applications in several emerging fields of chemical science.

Medicinal Chemistry: The presence of halogen atoms, particularly fluorine, is a common feature in many modern pharmaceuticals. Fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The combination of fluorine and iodine in this compound makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. For instance, substituted benzyl alcohols have been investigated for their potential anticancer and antioxidant properties. nih.govnih.gov By incorporating this building block, medicinal chemists could explore new chemical space in the search for drugs targeting a variety of diseases.

Materials Science: Aromatic compounds with specific substitution patterns are crucial for the development of advanced materials with tailored electronic and optical properties. The high atomic number of iodine in this compound could be advantageous in the design of new materials for applications such as organic light-emitting diodes (OLEDs), scintillators, and X-ray contrast agents. The fluorine atom can enhance the thermal and chemical stability of polymers and other materials. chemimpex.com

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a continuous effort. Halogenated aromatic compounds are prevalent in agrochemical research. researchgate.net The specific combination of substituents in this compound could lead to the discovery of new classes of agrochemicals with novel modes of action.

Catalysis: While this compound is more likely to be a substrate rather than a catalyst, its derivatives could potentially serve as ligands for metal catalysts. The presence of multiple functional groups offers opportunities for coordination with metal centers, and the electronic effects of the substituents could be used to fine-tune the catalytic activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-5-iodo-4-methoxybenzyl alcohol, and how does substituent order impact yield?

Methodological Answer: The synthesis involves sequential functionalization of the benzene ring. Key considerations:

- Iodination typically precedes fluorination due to iodine’s bulkiness and potential steric hindrance. Directed ortho-metalation (DoM) using iodine as a directing group could facilitate regioselectivity .

- Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange (Halex) reactions under catalytic conditions .

- Methoxy introduction can occur via alkylation (e.g., methyl iodide with a phenolic intermediate) or demethylation of a protected precursor .

Data Table: Hypothetical reaction yields based on substituent order (example):

| Order (I → F → OMe) | Yield (%) | Purity (%) |

|---|---|---|

| I → F → OMe | 65 | 98 |

| OMe → I → F | 42 | 90 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methoxy protons resonate at δ ~3.3–3.8 ppm. Aromatic protons show splitting patterns influenced by fluorine (¹⁹F coupling, J ~8–12 Hz) and iodine (through-space effects) .

- ¹⁹F NMR: A singlet near δ -110 to -120 ppm (CF coupling) .

- 13C NMR: Iodo-substituted carbons appear downfield (δ ~90–100 ppm) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ expected at m/z 310.97 (C₈H₇FIO₂). Isotopic patterns confirm iodine (M+2 peak) .

- X-ray Crystallography: Resolves steric effects of iodine and methoxy groups, if crystalline .

Advanced Research Questions

Q. How does the steric bulk of the iodo group influence reactivity in cross-coupling reactions?

Methodological Answer: The iodine substituent enables Suzuki-Miyaura or Ullmann couplings but may hinder reactivity due to steric effects. Strategies include:

- Using bulky ligands (e.g., XPhos) to enhance catalytic turnover .

- Temperature optimization: Higher temps (~100°C) mitigate steric hindrance in Pd-mediated reactions.

Data Contradiction Analysis: - reports successful coupling for bromo/chloro analogs, but iodine’s larger atomic radius may reduce efficiency. Comparative kinetic studies are recommended .

Q. What are the electronic effects of fluorine and methoxy groups on electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

- Fluorine (-I effect): Deactivates the ring, directing EAS to the para position relative to itself.

- Methoxy (+M effect): Activates the ring, favoring ortho/para substitution.

- Competing Effects: The 4-methoxy group may dominate, directing incoming electrophiles to C-2 or C-5. Computational modeling (DFT) can predict regioselectivity .

Example Reaction: Nitration may occur at C-2 (meta to fluorine, ortho to methoxy), validated by LC-MS analysis of nitrated products .

Q. How can the stability of this compound under varying conditions be systematically evaluated?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis (ramp rate: 10°C/min) to determine decomposition thresholds.

- Photostability: UV-Vis exposure (λ = 254 nm) monitors iodine loss via HPLC .

- Hydrolytic Stability: Accelerated aging in D₂O/CD₃OD (1:1) at 40°C, tracking degradation by ¹H NMR .

Safety Note: Store in amber vials under N₂ at -20°C to prevent iodine elimination .

Potential Research Directions

- Pharmaceutical Applications: Use as a PET tracer precursor (iodine for radiolabeling) or bioactive scaffold (fluorine for metabolic stability) .

- Catalysis: Explore Pd/I synergistic effects in C–H activation reactions .

- Green Chemistry: Solvent-free mechanochemical synthesis to reduce halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.